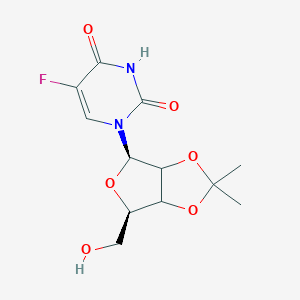

2',3'-O-异丙基亚甲基-5-氟尿苷

描述

Synthesis Analysis

The synthesis of 2',3'-O-Isopropylidene-5-fluorouridine involves several key steps, including the protection of uracil base, conversion to corresponding epoxides, and regioselective opening of the oxirane ring. For instance, 4'-Fluoro-2',3'-O-isopropylidenecytidine, a related compound, is synthesized through the interaction of 5'-O-acetyl-4'-fluoro-2',3'-O-isopropylideneuridine with triazole and 4-chlorophenyl dichlorophosphate, followed by ammonolysis. This process highlights the complex methodologies employed in obtaining fluorinated nucleosides (Ivanov et al., 2010).

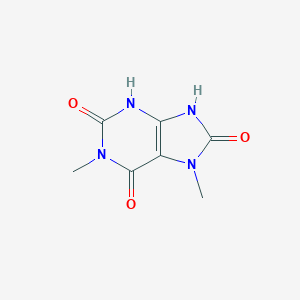

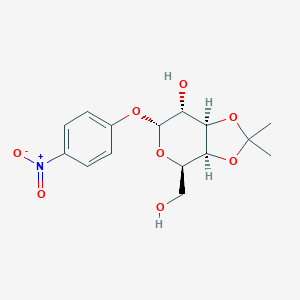

Molecular Structure Analysis

Molecular structure analysis through X-ray crystallography and NMR spectroscopy reveals detailed insights into the conformation and configuration of 2',3'-O-Isopropylidene-5-fluorouridine. Studies on related fluorinated nucleosides demonstrate the influence of fluorine atoms on the sugar puckering, which can significantly affect the molecule's biological activity and interactions. For example, the synthesis and crystal structures of O-2',3'-cyclic ketals of 5-fluorouridine show the anti-conformation at the N-glycosidic bond and the sugar puckering modifications due to fluorine substitution (Malecki et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2',3'-O-Isopropylidene-5-fluorouridine are diverse, ranging from halogenation to cycloaddition reactions. The presence of the fluorine atom introduces unique reactivity patterns, such as the formation of stable cyclic adducts in bromination reactions and specific radical cyclizations leading to various nucleoside derivatives. These reactions not only illustrate the compound's versatility but also its potential as a precursor in the synthesis of biologically active molecules (Sugawara et al., 1988).

科学研究应用

HIV-1 抑制

2’,3’-O-异丙基亚甲基-5-氟尿苷已被研究用于其抑制 HIV-1 的效率。 研究发现它具有抗 HIV-1 活性,重要的是,未发现其对 T 细胞来源的细胞有毒性作用 . 与高浓度非毒性浓度的叠氮胸腺嘧啶 (AZT) 相比,该化合物在抑制 HIV-1 方面效率显著更高 .

协同抑制 HIV-1

与 CDK4/6 抑制剂帕博西尼联用,2’,3’-O-异丙基亚甲基-5-氟尿苷以协同作用在低非毒性浓度下抑制 HIV-1 . 当 AZT 与帕博西尼联用时,未检测到协同抗病毒作用 .

核苷逆转录酶抑制剂

核苷逆转录酶抑制剂是 FDA 批准的首批用于抑制 HIV-1 的药物,并与其他类别的药物联合使用,广泛用于此目的 . 2’,3’-O-异丙基亚甲基-5-氟尿苷属于这类药物 .

合成新的具有生物活性的 cADPR 衍生物

由于 N1 糖苷键的化学不稳定性,已经合成了新的具有生物活性的 cADPR 衍生物 . 其中最有趣的类似物之一是环状肌苷二磷酸核糖 (cIDPR),其中次黄嘌呤取代了腺嘌呤 .

合成新的线性型和环状型北方核糖修饰的 cIDPR 类似物

合成新的线性型和环状型北方核糖修饰的 cIDPR 类似物的努力导致了对肌苷 N1 烷基化反应的详细研究 . 在过去的几年里,已经生产出新的柔性 cIDPR 类似物,其中北方核糖已被烷基链取代

作用机制

Target of Action

The primary target of 2’,3’-O-Isopropylidene-5-fluorouridine is the immune response, specifically the primary antibody response towards sheep red blood cells (SRBC) .

Mode of Action

2’,3’-O-Isopropylidene-5-fluorouridine acts as a suppressant, inhibiting the primary antibody response to SRBC

Biochemical Pathways

The biochemical pathways affected by 2’,3’-O-Isopropylidene-5-fluorouridine are related to the immune response. By suppressing the primary antibody response to SRBC, the compound may influence the pathways involved in antibody production and immune cell activation

Pharmacokinetics

The compound is known to be soluble in acetone, dmf, dmso, and methanol , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of 2’,3’-O-Isopropylidene-5-fluorouridine’s action is the suppression of the primary antibody response to SRBC

Action Environment

It’s known that the compound is stable at -20° c , suggesting that temperature could play a role in its stability. Other factors such as pH, presence of other compounds, and specific biological environments could also potentially influence its action and efficacy.

属性

IUPAC Name |

5-fluoro-1-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O6/c1-12(2)20-7-6(4-16)19-10(8(7)21-12)15-3-5(13)9(17)14-11(15)18/h3,6-8,10,16H,4H2,1-2H3,(H,14,17,18)/t6-,7?,8?,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTMLCXJMYPWGR-NPDIDSPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC2[C@H](O[C@H](C2O1)N3C=C(C(=O)NC3=O)F)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950659 | |

| Record name | 5-Fluoro-4-hydroxy-1-[2,3-O-(1-methylethylidene)pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2797-17-3 | |

| Record name | Uridine, 5-fluoro-2',3'-O-(1-methylethylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002797173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoro-4-hydroxy-1-[2,3-O-(1-methylethylidene)pentofuranosyl]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

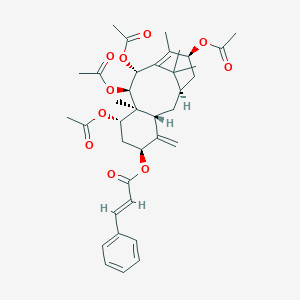

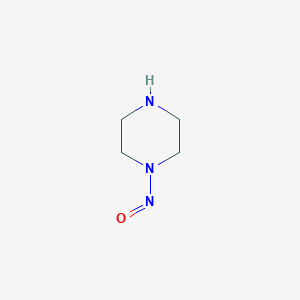

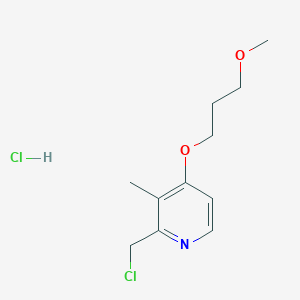

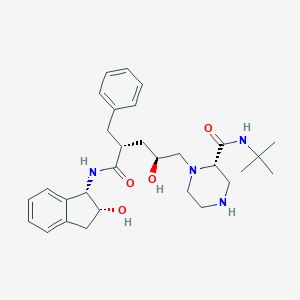

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2',3'-O-Isopropylidene-5-fluorouridine in pharmaceutical chemistry?

A1: 2',3'-O-Isopropylidene-5-fluorouridine is not a pharmaceutical compound itself but serves as a crucial starting material in the synthesis of 5'-deoxy-5-fluorouridine [, , ]. This modified nucleoside exhibits biological activity and is of interest for potential applications in medicine.

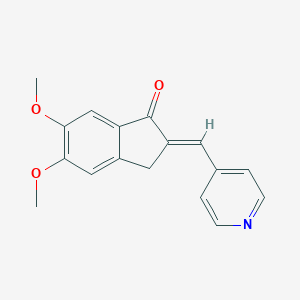

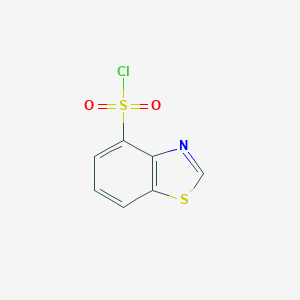

Q2: What is the key transformation involving 2',3'-O-Isopropylidene-5-fluorouridine in the synthesis of 5'-deoxy-5-fluorouridine?

A2: The synthesis involves several key steps, starting with the conversion of 2',3'-O-Isopropylidene-5-fluorouridine into its corresponding 5'-O-sulfonyl derivative by reacting it with a sulfonyl chloride derivative (R-SO₃H, where R can be alkyl or substituted phenyl groups) []. This derivative then undergoes a nucleophilic substitution reaction with an alkali metal or alkaline earth metal iodide to displace the sulfonyl group with iodine [, ]. Subsequent hydrolysis removes the isopropylidene protecting group, and finally, the 5'-iodo intermediate is reduced to yield the desired 5'-deoxy-5-fluorouridine [, , ].

Q3: Are there any studies on the stability of 2',3'-O-Isopropylidene-5-fluorouridine?

A3: While the provided research papers focus on the synthetic process, one study investigates the thermal properties of 5′-deoxy-5′-iodo-2′,3′-O-isopropylidene-5-fluorouridine, an intermediate in the synthesis []. This information could be relevant for optimizing reaction conditions and understanding potential degradation pathways.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide](/img/structure/B26219.png)